N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]alaninamide
Description
N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]alaninamide is a synthetic organic compound with the molecular formula C17H17F3N2O3S. It is characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring and a trifluoromethyl group attached to a phenyl ring.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-11-7-9-13(10-8-11)26(24,25)22-12(2)16(23)21-15-6-4-3-5-14(15)17(18,19)20/h3-10,12,22H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDJEXYFVMIUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]alaninamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:
Formation of the sulfonyl chloride: The 4-methylphenyl sulfonyl chloride is prepared by reacting 4-methylphenyl sulfonic acid with thionyl chloride under reflux conditions.
Coupling with alanine derivative: The sulfonyl chloride is then reacted with an alanine derivative in the presence of a base such as triethylamine to form the sulfonyl alanine intermediate.
Introduction of the trifluoromethyl group:
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]alaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N2-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]alaninamide involves its interaction with specific molecular targets and pathways. The sulfonyl and trifluoromethyl groups play a crucial role in its biological activity by modulating the compound’s binding affinity to target proteins and enzymes. The compound may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]alaninamide can be compared with other similar compounds, such as:
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also contain a sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Sulfonylureas: These compounds are used as antidiabetic agents and share the sulfonyl functional group with N2-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]alaninamide.
Trifluoromethylated compounds: Compounds containing the trifluoromethyl group are known for their enhanced metabolic stability and lipophilicity, making them valuable in drug design.
The uniqueness of N2-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]alaninamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
